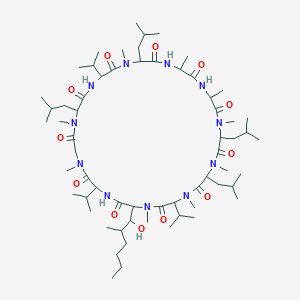![molecular formula C8H5IN2O2 B12098697 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core structure This compound is notable for its iodine substituent at the 3-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by iodination and carboxylation steps.
Core Synthesis: The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Catalysts like palladium(II) acetate with ligands such as triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: N-oxides or other oxidized forms.
Reduction Products: Deiodinated derivatives or other reduced forms.
科学研究应用
Chemistry
In chemistry, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives may inhibit kinases involved in cancer cell proliferation by binding to the ATP-binding site, thereby blocking the signaling pathways essential for tumor growth.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid substituents, making it less reactive in certain chemical reactions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group. This combination allows for a wide range of chemical modifications and enhances its potential as a versatile building block in synthetic chemistry and drug development.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.
属性
分子式 |
C8H5IN2O2 |
|---|---|
分子量 |
288.04 g/mol |
IUPAC 名称 |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) |
InChI 键 |
KPGVOJTXNUYKLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)


![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)



![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)





